Irak4-IN-4

Description

BenchChem offers high-quality Irak4-IN-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Irak4-IN-4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

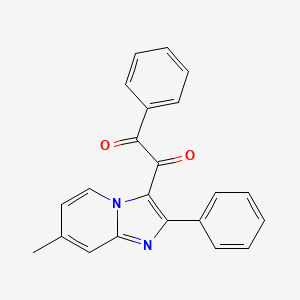

1-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylethane-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c1-15-12-13-24-18(14-15)23-19(16-8-4-2-5-9-16)20(24)22(26)21(25)17-10-6-3-7-11-17/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNNWZOVCRQAAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C(=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Cellular Targeting of Irak4-IN-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irak4-IN-4 is a potent small molecule inhibitor that has demonstrated significant activity against two key regulators of innate immunity: Interleukin-1 receptor-associated kinase 4 (IRAK4) and cyclic GMP-AMP synthase (cGAS). With IC50 values in the low nanomolar range for both targets, Irak4-IN-4 presents a valuable tool for investigating the signaling pathways governed by these proteins and holds potential for therapeutic development in inflammatory diseases and oncology. This technical guide provides a comprehensive overview of the cellular targets of Irak4-IN-4, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Introduction to IRAK4 and cGAS

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2][3] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines.[3][4] Given its central role in innate immunity, IRAK4 has emerged as a key therapeutic target for a range of inflammatory and autoimmune diseases.[1][3]

Cyclic GMP-AMP synthase (cGAS) is a crucial sensor of cytosolic DNA. Upon binding to double-stranded DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (stimulator of interferon genes) pathway. This leads to the production of type I interferons and other inflammatory cytokines, mounting an immune response against viral and bacterial infections. Dysregulation of the cGAS-STING pathway has been implicated in various autoimmune disorders.

Quantitative Inhibitory Activity of Irak4-IN-4

Irak4-IN-4 exhibits potent inhibitory activity against both human IRAK4 and cGAS. The half-maximal inhibitory concentrations (IC50) have been determined through in vitro assays.

| Target | IC50 (nM) | Assay Type |

| IRAK4 | 2.8 | Cell-free kinase assay |

| cGAS | 2.1 | Cell-free enzyme assay |

| Table 1: Inhibitory potency of Irak4-IN-4 against its primary cellular targets. Data sourced from publicly available information.[5][6][7][8] |

Signaling Pathways

The signaling pathways involving IRAK4 and cGAS are critical components of the innate immune system. Irak4-IN-4, by inhibiting these two key proteins, can modulate these pathways at crucial junctures.

TLR/IL-1R Signaling Pathway Mediated by IRAK4

Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit adaptor proteins like MyD88. This leads to the recruitment and activation of IRAK4, which then phosphorylates and activates IRAK1 and IRAK2. This cascade ultimately results in the activation of downstream transcription factors and the production of inflammatory cytokines.

cGAS-STING Signaling Pathway

Cytosolic dsDNA, from pathogens or cellular damage, is recognized by cGAS. This binding activates cGAS to produce cGAMP, which then binds to and activates STING on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus and recruits kinases that phosphorylate and activate transcription factors like IRF3, leading to the expression of type I interferons.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Irak4-IN-4's activity and its cellular effects. The following are generalized protocols for key experiments.

In Vitro Kinase Inhibition Assay (for IRAK4)

This assay quantifies the ability of Irak4-IN-4 to inhibit the enzymatic activity of recombinant IRAK4.

Workflow:

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Substrate (e.g., Myelin Basic Protein)

-

ATP

-

Irak4-IN-4

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96- or 384-well plates

Procedure:

-

Prepare serial dilutions of Irak4-IN-4 in DMSO and then in kinase assay buffer.

-

Add a fixed amount of recombinant IRAK4 to each well of the assay plate.

-

Add the diluted Irak4-IN-4 or vehicle control to the wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis for IRAK4 Pathway Inhibition

This method is used to assess the effect of Irak4-IN-4 on the phosphorylation of downstream targets in the IRAK4 signaling pathway within a cellular context.

Workflow:

Materials:

-

Cell line (e.g., THP-1, HEK293-TLR4)

-

Cell culture medium and supplements

-

Irak4-IN-4

-

Agonist (e.g., LPS, IL-1β)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells to an appropriate confluency.

-

Pre-treat cells with varying concentrations of Irak4-IN-4 or vehicle for 1-2 hours.

-

Stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes).

-

Wash the cells with cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Quantify the protein concentration.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[9][10]

Workflow:

Materials:

-

Cell line expressing the target protein

-

Irak4-IN-4

-

PBS

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Western blot reagents (as described above)

Procedure:

-

Harvest cells and resuspend them in PBS.

-

Treat the cell suspension with Irak4-IN-4 or vehicle for a specified time.

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples in a thermal cycler to a range of temperatures for a short duration (e.g., 3 minutes).

-

Cool the samples to room temperature.

-

Lyse the cells by repeated freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of the target protein in the supernatant using Western blotting.

-

Generate melting curves by plotting the normalized band intensity of the soluble target protein against the temperature. A rightward shift in the melting curve for the drug-treated samples compared to the vehicle control indicates target stabilization and therefore, target engagement.

Conclusion

Irak4-IN-4 is a potent dual inhibitor of IRAK4 and cGAS, two central regulators of innate immunity. Its ability to modulate both the TLR/IL-1R and cGAS-STING signaling pathways makes it a valuable pharmacological tool for dissecting the complex interplay of these inflammatory cascades. The experimental protocols outlined in this guide provide a framework for researchers to further characterize the activity and cellular effects of Irak4-IN-4 and similar compounds. A thorough understanding of its mechanism of action is essential for its potential development as a therapeutic agent for a variety of inflammatory and autoimmune diseases. Further studies, including comprehensive kinase selectivity profiling and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of targeting both IRAK4 and cGAS.

References

- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK4 - Wikipedia [en.wikipedia.org]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

- 6. IRAK4-IN-4 | IRAK | cGAS | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Irak4-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Irak4-IN-4, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and cyclic GMP-AMP Synthase (cGAS). This document details the available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development in the fields of immunology and oncology.

Introduction to IRAK4 and its Role as a Therapeutic Target

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system.[1] It functions as a key signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[2][3] Upon receptor activation, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[2] This, in turn, drives the production of pro-inflammatory cytokines and chemokines, orchestrating the inflammatory response.[1]

Given its pivotal role in inflammation, IRAK4 has emerged as a highly attractive therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain types of cancer where aberrant IRAK4 signaling is a key driver of pathology.[2][3]

Discovery of Irak4-IN-4

Irak4-IN-4, also referred to as compound 15 in the primary literature, was identified as a potent dual inhibitor of both IRAK4 and cyclic GMP-AMP Synthase (cGAS).[4][5][6][7][8] Its discovery was disclosed in the Chinese patent CN107163044A.[4][5][6][7][8]

Chemical Information:

-

Chemical Name: 2-phenyl-1-(4-phenyl-5-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)ethanedione

Quantitative Data

The inhibitory activity of Irak4-IN-4 against its primary targets has been quantified, demonstrating nanomolar potency. All available quantitative data is summarized in the table below for clear comparison.

| Target | Assay Type | IC₅₀ (nM) | Reference |

| IRAK4 | Cell-free assay | 2.8 | [4][5][6][7] |

| cGAS | Cell-free assay | 2.1 | [4][5][6][7] |

Synthesis of Irak4-IN-4

The detailed experimental protocol for the synthesis of Irak4-IN-4 is described in the Chinese patent CN107163044A. While a direct translation of the experimental section is not publicly available, the general synthesis of the pyrrolo[2,3-b]pyridine scaffold, which forms the core of Irak4-IN-4, is a well-established process in medicinal chemistry. The synthesis of related analogs has been reported in the scientific literature.[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments typically used to characterize IRAK4 and cGAS inhibitors. While the specific protocols used for Irak4-IN-4 are proprietary to the patent holders, the following represent standard and widely accepted methods in the field.

In Vitro IRAK4 Kinase Assay

Objective: To determine the in vitro inhibitory activity of a compound against IRAK4 kinase.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

ATP

-

Biotinylated peptide substrate (e.g., a derivative of Ezrin/Radixin/Moesin)

-

Test compound (Irak4-IN-4) dissolved in DMSO

-

Stop buffer (e.g., 50 mM EDTA, pH 8)

-

Streptavidin-coated plates

-

Phospho-specific primary antibody

-

Europium-labeled secondary antibody

-

DELFIA® Enhancement Solution

Protocol:

-

Prepare a 2X ATP/substrate cocktail by adding the appropriate volumes of ATP and the biotinylated peptide substrate to the kinase buffer.

-

Prepare a 4X reaction cocktail containing the IRAK4 enzyme in kinase buffer.

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the 4X reaction cocktail to the wells containing the test compound and incubate for 5 minutes at room temperature.

-

Initiate the kinase reaction by adding the 2X ATP/substrate cocktail to each well.

-

Incubate the reaction plate at 25°C for 30 minutes.

-

Stop the reaction by adding the stop buffer.

-

Transfer a portion of the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind.

-

Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the phospho-specific primary antibody diluted in a suitable blocking buffer and incubate for 120 minutes at 37°C.

-

Wash the plate as described in step 9.

-

Add the Europium-labeled secondary antibody and incubate for 30 minutes at room temperature.

-

Wash the plate as described in step 9.

-

Add DELFIA® Enhancement Solution to each well and incubate for 5 minutes at room temperature.

-

Measure the time-resolved fluorescence at an emission wavelength of 615 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro cGAS Activity Assay

Objective: To determine the in vitro inhibitory activity of a compound against cGAS.

Materials:

-

Recombinant human cGAS enzyme

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

ATP and GTP

-

Herring Testis DNA (htDNA)

-

Test compound (Irak4-IN-4) dissolved in DMSO

-

Reagents for detecting cGAMP (e.g., using a competitive ELISA or a luciferase-based reporter assay)

Protocol:

-

Prepare a reaction mixture containing cGAS enzyme, ATP, GTP, and htDNA in the assay buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Incubate the reaction at 37°C for a specified period (e.g., 60 minutes).

-

Terminate the reaction.

-

Quantify the amount of 2'3'-cGAMP produced using a suitable detection method.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the IRAK4 signaling pathway and a general workflow for inhibitor screening.

Caption: IRAK4 Signaling Pathway.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK4-IN-4 | IRAK4 Inhibitor | DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. glpbio.com [glpbio.com]

- 9. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of Irak4-IN-4 Binding to IRAK4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, pivotal components of the innate immune system. Dysregulation of IRAK4 activity is implicated in a spectrum of inflammatory and autoimmune diseases, as well as certain cancers, making it a prime therapeutic target. This technical guide provides a comprehensive overview of the structural basis for the binding of the potent inhibitor, Irak4-IN-4, to IRAK4. While a co-crystal structure of the IRAK4/Irak4-IN-4 complex is not publicly available, this document synthesizes existing structural data of IRAK4 in complex with other inhibitors, quantitative binding data, and detailed experimental methodologies to infer the binding mechanism. This guide is intended to serve as a valuable resource for researchers actively engaged in the development of novel IRAK4 inhibitors.

Introduction to IRAK4

IRAK4 is the most upstream and essential kinase in the MyD88-dependent signaling cascade.[1][2] Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 via interactions between their respective death domains.[2] This proximity induces the dimerization, autophosphorylation, and activation of IRAK4.[3] Activated IRAK4 then phosphorylates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines.[1][4] Given its central role, inhibition of IRAK4 kinase activity presents an attractive strategy for mitigating inflammatory responses.

The IRAK4 kinase domain possesses a canonical two-lobed structure typical of protein kinases.[2] A unique feature of the IRAK family is the presence of a tyrosine residue (Tyr262) as the "gatekeeper" at the entrance to the ATP-binding pocket, which is a key determinant for inhibitor selectivity.[4][5]

Quantitative Binding Data

Irak4-IN-4 is a potent inhibitor of IRAK4. The available quantitative data for its activity is summarized in the table below. For comparative purposes, data for other known IRAK4 inhibitors are also included where available.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Irak4-IN-4 | IRAK4 | Kinase Assay | 2.8 | [6][7] |

| Irak4-IN-4 | cGAS | Activity Assay | 2.1 | [6][7] |

| PF-06650833 | IRAK4 | Cellular Assay | 0.2 | [8] |

| CA-4948 | IRAK4 | Kinase Assay | < 50 | [8] |

| BMS-986126 | IRAK4 | Kinase Assay | 5.3 | [8] |

Table 1: Quantitative binding data for Irak4-IN-4 and other selected IRAK4 inhibitors.

Structural Basis of Inhibitor Binding to IRAK4

While the specific crystal structure of IRAK4 in complex with Irak4-IN-4 is not available, analysis of existing IRAK4 co-crystal structures with other inhibitors provides significant insights into the probable binding mode. IRAK4 inhibitors are broadly classified as Type I or Type II, based on their binding to the active (DFG-in) or inactive (DFG-out) conformation of the kinase, respectively.[1][9]

The IRAK4 ATP-Binding Site

The ATP-binding site of IRAK4 is located in the cleft between the N- and C-terminal lobes of the kinase domain. Key features of this site include:

-

Hinge Region: Comprised of residues Val263, Tyr264, and Met265, this region forms critical hydrogen bond interactions with inhibitors.[8][10]

-

Gatekeeper Residue: The unique tyrosine at position 262 (Tyr262) is a crucial determinant for inhibitor binding and selectivity.[5]

-

Hydrophobic Pockets: The site contains hydrophobic regions that can be exploited by inhibitors to enhance binding affinity.

Inferred Binding Mode of Irak4-IN-4

Based on the chemical structure of Irak4-IN-4 and the known pharmacophores of other potent IRAK4 inhibitors, a plausible binding model can be proposed. It is likely that Irak4-IN-4 engages with the hinge region of IRAK4 through hydrogen bonding interactions, a common feature of many kinase inhibitors.[8] The specific moieties of Irak4-IN-4 would then occupy adjacent hydrophobic pockets, stabilized by van der Waals interactions. The interaction with the unique Tyr262 gatekeeper is also expected to play a significant role in the potent inhibition observed.[8]

Signaling Pathways and Experimental Workflows

IRAK4 Signaling Pathway

The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.

Caption: IRAK4 Signaling Pathway.

Experimental Workflow: IRAK4 Kinase Assay

The following diagram outlines a typical workflow for an in vitro IRAK4 kinase assay to determine inhibitor potency (e.g., IC50).

Caption: IRAK4 Kinase Assay Workflow.

Experimental Protocols

Recombinant IRAK4 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and common laboratory practices.

Materials:

-

Recombinant human IRAK4 enzyme

-

Myelin basic protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

Irak4-IN-4 or other test inhibitors

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well white assay plates

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of Irak4-IN-4 in DMSO. Further dilute in kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Mixture Preparation: Prepare a master mix containing kinase assay buffer, ATP (e.g., 25 µM final concentration), and MBP substrate.

-

Assay Plate Setup:

-

Add 5 µL of the diluted inhibitor or vehicle (for positive and negative controls) to the appropriate wells of a 96-well plate.

-

Add 10 µL of the reaction mixture to all wells.

-

-

Enzyme Addition:

-

Dilute the recombinant IRAK4 enzyme in kinase assay buffer to the desired concentration (e.g., 5 ng/µL).

-

Add 10 µL of the diluted IRAK4 enzyme to the inhibitor and positive control wells.

-

Add 10 µL of kinase assay buffer without enzyme to the negative control (blank) wells.

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (negative control) from all other readings.

-

Normalize the data to the positive control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

X-ray Crystallography of IRAK4-Inhibitor Complex

This protocol provides a general framework for the structural determination of IRAK4 in complex with an inhibitor.

Materials:

-

Purified, high-concentration recombinant human IRAK4 kinase domain

-

Irak4-IN-4 or other inhibitors

-

Crystallization screens and reagents

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source is recommended)

Procedure:

-

Protein Expression and Purification:

-

Express the IRAK4 kinase domain (residues ~153-460) in a suitable expression system (e.g., baculovirus-infected insect cells or E. coli).

-

Purify the protein to >95% homogeneity using a combination of affinity, ion-exchange, and size-exclusion chromatography.

-

-

Complex Formation:

-

Incubate the purified IRAK4 protein with a 3-5 fold molar excess of the inhibitor (e.g., Irak4-IN-4) for at least 1 hour on ice.

-

Concentrate the protein-inhibitor complex to a suitable concentration for crystallization (e.g., 5-10 mg/mL).

-

-

Crystallization:

-

Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) at different temperatures.

-

-

Crystal Optimization and Cryo-protection:

-

Optimize the initial crystallization hits by varying the precipitant and protein concentrations.

-

Soak the crystals in a cryoprotectant solution (e.g., mother liquor supplemented with 20-25% glycerol or ethylene glycol) to prevent ice formation during X-ray data collection.

-

-

Data Collection and Processing:

-

Flash-cool the cryo-protected crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron beamline.

-

Process the diffraction data using software such as XDS or HKL2000 to obtain a reflection file.

-

-

Structure Determination and Refinement:

-

Solve the structure by molecular replacement using a previously determined IRAK4 structure (e.g., PDB ID: 2NRU) as a search model.

-

Build the model of the IRAK4-inhibitor complex into the electron density map using software like Coot.

-

Refine the structure using software such as Phenix or REFMAC5.

-

-

Structure Validation:

-

Validate the final refined structure using tools like MolProbity to check for geometric correctness and overall quality.

-

Deposit the coordinates and structure factors in the Protein Data Bank (PDB).

-

Conclusion

Irak4-IN-4 is a highly potent inhibitor of IRAK4, a key kinase in innate immunity. While the precise three-dimensional structure of the IRAK4/Irak4-IN-4 complex remains to be elucidated, a comprehensive understanding of the IRAK4 ATP-binding site and the binding modes of other inhibitors allows for a well-informed hypothesis of its mechanism of action. This technical guide provides the necessary background, quantitative data, and detailed experimental protocols to aid researchers in the ongoing effort to develop novel and selective IRAK4 inhibitors for the treatment of a wide range of inflammatory and malignant diseases. The determination of the co-crystal structure of IRAK4 with Irak4-IN-4 will be a critical next step in validating these hypotheses and guiding future structure-based drug design efforts.

References

- 1. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK4 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Pharmacology of Irak4-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of Irak4-IN-4, a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and cyclic GMP-AMP synthase (cGAS). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the IRAK4 signaling pathway.

Introduction to IRAK4 and its Role in Disease

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It is a critical component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[3] Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates other substrates, including IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This, in turn, drives the production of pro-inflammatory cytokines and chemokines, which are essential for the immune response.[2]

Given its central role in inflammation, dysregulation of the IRAK4 pathway is implicated in a wide range of diseases, including autoimmune disorders such as rheumatoid arthritis and lupus, inflammatory conditions, and certain types of cancer.[4][5] Consequently, the inhibition of IRAK4 kinase activity has emerged as a promising therapeutic strategy for these conditions.

Irak4-IN-4 is a potent inhibitor of both IRAK4 and cGAS.[6][7] Its dual activity makes it a valuable research tool for dissecting the roles of these two important signaling molecules in health and disease.

Pharmacology of Irak4-IN-4

Mechanism of Action

Irak4-IN-4 exerts its therapeutic effects by inhibiting the kinase activity of IRAK4. By binding to the ATP-binding site of the IRAK4 kinase domain, it prevents the phosphorylation of downstream substrates, thereby blocking the TLR/IL-1R signaling cascade and the subsequent production of inflammatory mediators. The inhibition of cGAS, an enzyme that produces the second messenger cGAMP in response to cytosolic DNA, represents a distinct mechanism of action that may contribute to its overall pharmacological profile, particularly in the context of viral infections and autoimmune diseases where the cGAS-STING pathway is activated.

Below is a diagram illustrating the canonical IRAK4 signaling pathway and the point of inhibition by Irak4-IN-4.

Caption: The IRAK4 signaling pathway initiated by TLR/IL-1R activation.

Quantitative Data

The following tables summarize the available quantitative data for Irak4-IN-4. It is important to note that comprehensive data on its binding affinity (Ki), broader kinase selectivity, pharmacokinetic properties, and in vivo efficacy are not extensively available in the public domain.

Table 1: In Vitro Potency of Irak4-IN-4

| Target | IC50 (nM) |

| IRAK4 | 2.8[6][7] |

| cGAS | 2.1[6][7] |

Table 2: Illustrative Kinase Selectivity Profile (Data from a representative IRAK4 inhibitor, not Irak4-IN-4)

| Kinase | % Inhibition at 1 µM |

| IRAK4 | 99 |

| IRAK1 | 95 |

| TAK1 | 45 |

| LCK | 30 |

| SRC | 25 |

| ZAP70 | 20 |

| Note: This table is for illustrative purposes only to demonstrate a typical kinase selectivity panel. Specific data for Irak4-IN-4 is not publicly available. |

Experimental Protocols

Detailed experimental protocols for the characterization of Irak4-IN-4 are not publicly available. The following sections provide representative methodologies for key experiments used in the discovery and characterization of IRAK4 inhibitors.

IRAK4 Kinase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

Test compound (Irak4-IN-4)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Method:

-

Prepare serial dilutions of Irak4-IN-4 in DMSO.

-

Add a small volume of the diluted compound to the wells of a 384-well plate.

-

Add recombinant IRAK4 enzyme to the wells containing the compound and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP).

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Caption: Workflow for a typical in vitro IRAK4 kinase inhibition assay.

Cellular Target Engagement Assay

This type of assay confirms that the compound can enter cells and engage with its target, IRAK4. An example is an electrochemiluminescence (ECL)-based assay that measures the phosphorylation of IRAK1, a direct substrate of IRAK4.

Materials:

-

Human cell line expressing IRAK4 (e.g., THP-1 monocytes)

-

TLR agonist (e.g., R848)

-

Test compound (Irak4-IN-4)

-

Lysis buffer

-

Antibodies: anti-total IRAK1 and anti-phospho-IRAK1

-

ECL-based detection system

Method:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of Irak4-IN-4 for 1-2 hours.

-

Stimulate the cells with a TLR agonist (e.g., R848) for a short period (e.g., 15-30 minutes) to activate the IRAK4 pathway.

-

Lyse the cells and transfer the lysates to an ECL plate coated with a capture antibody (e.g., anti-total IRAK1).

-

Add a detection antibody that specifically recognizes the phosphorylated form of IRAK1.

-

Read the plate on an ECL reader. The signal intensity corresponds to the level of IRAK1 phosphorylation.

-

Normalize the phospho-IRAK1 signal to the total IRAK1 signal and calculate the IC50 for the inhibition of IRAK1 phosphorylation.

Whole Blood Assay

This assay assesses the functional consequences of IRAK4 inhibition in a more physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood

-

TLR agonist (e.g., LPS or R848)

-

Test compound (Irak4-IN-4)

-

RPMI-1640 medium

-

ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)

Method:

-

Dilute whole blood with RPMI-1640 medium.

-

Add various concentrations of Irak4-IN-4 to the diluted blood and pre-incubate for 1-2 hours at 37°C.

-

Stimulate the blood with a TLR agonist (e.g., LPS) and incubate for 6-24 hours at 37°C in a CO2 incubator.

-

Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.

-

Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α) in the plasma using an ELISA kit.

-

Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 value.

Pharmacokinetics and In Vivo Studies

As of the time of this writing, specific pharmacokinetic and in vivo efficacy data for Irak4-IN-4 are not available in the peer-reviewed literature. To provide context for the type of data that is typically generated for IRAK4 inhibitors, the following table presents illustrative pharmacokinetic parameters from other publicly disclosed IRAK4 inhibitors.

Table 3: Illustrative Pharmacokinetic Parameters of Orally Dosed IRAK4 Inhibitors in Preclinical Species (Data from representative IRAK4 inhibitors, not Irak4-IN-4)

| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |

| Compound X | Mouse | 10 | 1500 | 0.5 | 4500 | 50 |

| Compound Y | Rat | 10 | 800 | 1.0 | 3200 | 40 |

| Compound Z | Dog | 5 | 500 | 2.0 | 4000 | 60 |

| Note: This table is for illustrative purposes only. Specific data for Irak4-IN-4 is not publicly available. |

Conclusion

Irak4-IN-4 is a potent dual inhibitor of IRAK4 and cGAS. Its ability to potently block the IRAK4 signaling pathway makes it a valuable tool for investigating the role of this kinase in various disease models. While comprehensive pharmacological data for Irak4-IN-4 is limited in the public domain, the methodologies and illustrative data presented in this guide provide a framework for its further characterization and for understanding the broader field of IRAK4 inhibitor drug discovery. As research in this area continues, it is anticipated that the therapeutic potential of targeting IRAK4 will be further elucidated, potentially leading to novel treatments for a range of inflammatory and autoimmune diseases.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. IRAK4-IN-4 | IRAK | cGAS | TargetMol [targetmol.com]

An In-Depth Technical Guide to Irak4-IN-4 and its Role in Toll-like Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irak4-IN-4 is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are fundamental components of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. Dysregulation of TLR signaling is implicated in a wide range of inflammatory and autoimmune diseases, making IRAK4 a compelling therapeutic target. This technical guide provides a comprehensive overview of Irak4-IN-4, including its mechanism of action, quantitative data, and detailed experimental methodologies for its characterization.

Core Concepts: IRAK4 and Toll-like Receptor Signaling

Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system. Upon recognition of their respective ligands, such as lipopolysaccharide (LPS) by TLR4, TLRs initiate a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. IRAK4 is a key upstream kinase in this pathway, positioned immediately downstream of the adaptor protein MyD88. Its kinase activity is essential for the subsequent activation of downstream signaling components, including IRAK1, TRAF6, and ultimately the transcription factors NF-κB and AP-1, which drive the expression of inflammatory genes. The central role of IRAK4 makes it an attractive target for therapeutic intervention in inflammatory diseases[1][2][3].

Irak4-IN-4: A Potent Dual Inhibitor of IRAK4 and cGAS

Irak4-IN-4, also referred to as compound 15, has been identified as a highly potent inhibitor of IRAK4. In addition to its activity against IRAK4, it also demonstrates potent inhibition of cyclic GMP-AMP synthase (cGAS), another key sensor of cytosolic DNA that activates innate immune responses.

Quantitative Data

The inhibitory activity of Irak4-IN-4 against its primary targets has been quantified through in vitro biochemical assays.

| Target | IC50 (nM) |

| IRAK4 | 2.8[4] |

| cGAS | 2.1[4] |

Signaling Pathways and Mechanism of Action

Toll-like Receptor Signaling Pathway

The following diagram illustrates the canonical Toll-like receptor signaling pathway, highlighting the central position of IRAK4.

References

- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for IRAK4 Inhibitors in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator of innate immune signaling. It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 is a key component of the Myddosome complex, leading to the activation of downstream signaling pathways, including NF-κB and MAP kinases, which in turn drive the production of pro-inflammatory cytokines and chemokines. Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of various autoimmune diseases and inflammatory disorders. Consequently, the inhibition of IRAK4 has emerged as a promising therapeutic strategy for these conditions.

This document provides detailed application notes and protocols for the use of IRAK4 inhibitors in mouse models, with a focus on experimental design, dosage, and administration. While specific in vivo data for Irak4-IN-4 is not publicly available, this guide consolidates data from preclinical studies of other potent and selective small molecule IRAK4 inhibitors, such as BMS-986126, KT-474, BAY-1834845, and PF-06650833, to provide a comprehensive resource for researchers.

Data Presentation: IRAK4 Inhibitor Dosage in Mouse Models

The following table summarizes the dosages, administration routes, and formulations of various IRAK4 inhibitors used in mouse models of inflammation and autoimmune disease. This information can serve as a guide for designing in vivo studies with new or similar IRAK4 inhibitors.

| IRAK4 Inhibitor | Mouse Model | Dosage | Administration Route | Formulation | Reference |

| BMS-986126 | MRL/lpr and NZB/NZW (Lupus) | 1, 3, 10 mg/kg/day | Not specified | Not specified | [1] |

| KT-474 (PROTAC Degrader) | LPS-induced Acute Lung Injury | 10, 20 mg/kg | Pre-treatment before LPS challenge | Not specified | [2][3] |

| BAY-1834845 | LPS-induced Acute Respiratory Distress Syndrome | Not specified, but stated as a dose verified to be fully effective in patent documents | Oral | 0.5% hydroxyethylcellulose (pH 4) | [4][5] |

| PF-06650833 | Rat Collagen-Induced Arthritis, Mouse Pristane-induced and MRL/lpr Lupus Models | Not specified, but stated as a dose verified to be fully effective in patent documents | Oral | Not specified | [4][6] |

| CA-4948 | Mouse Collagen-Induced Arthritis and LPS-induced Cytokine Release | Not specified | Oral gavage | Not specified | [7] |

| BI1543673 | LPS-induced Lung Inflammation | Not specified | Oral | 0.5% hydroxyethylcellulose (pH 4) | [5] |

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Systemic Inflammation/Acute Lung Injury Model

This model is widely used to assess the in vivo efficacy of anti-inflammatory agents. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4, leading to a robust inflammatory response.

Materials:

-

Animals: C57BL/6 mice (or other appropriate strain), 8-12 weeks old.

-

IRAK4 Inhibitor: Formulated for the chosen administration route (e.g., oral gavage, intraperitoneal injection).

-

Lipopolysaccharide (LPS): From E. coli O111:B4 or similar.

-

Vehicle Control: The formulation buffer used for the IRAK4 inhibitor.

-

Anesthesia: (e.g., isoflurane) for intratracheal administration.

-

Collection tubes: for blood and bronchoalveolar lavage fluid (BALF).

-

ELISA kits: for measuring cytokine levels (e.g., TNF-α, IL-6).

Procedure:

-

Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, IRAK4 Inhibitor + LPS).

-

Inhibitor Administration: Administer the IRAK4 inhibitor or vehicle control at the predetermined dose and time point before the LPS challenge (e.g., 1 hour prior). Administration can be via oral gavage or intraperitoneal injection.

-

LPS Challenge:

-

Sample Collection: At a specified time point post-LPS challenge (e.g., 2-4 hours for peak cytokine response), collect samples.[5]

-

Blood: Collect blood via cardiac puncture or other approved methods for serum or plasma preparation.

-

Bronchoalveolar Lavage Fluid (BALF): For lung injury models, perform a lung lavage with sterile saline.

-

Tissues: Harvest lungs and other organs for histological analysis and immunoblotting.

-

-

Analysis:

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum/plasma and BALF using ELISA.

-

Cell Counts: Perform total and differential cell counts on BALF to assess inflammatory cell infiltration.

-

Histology: Fix lung tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate lung injury.

-

Immunoblotting: Prepare lung tissue lysates to analyze the phosphorylation status of downstream signaling proteins (e.g., NF-κB p65, p38).[2]

-

MRL/lpr Mouse Model of Spontaneous Lupus

The MRL/lpr mouse strain spontaneously develops a systemic autoimmune disease that shares many features with human systemic lupus erythematosus (SLE), including the production of autoantibodies and immune-complex-mediated glomerulonephritis.

Materials:

-

Animals: Male or female MRL/lpr mice, typically starting treatment at 12-14 weeks of age.[1]

-

IRAK4 Inhibitor: Formulated for daily administration.

-

Vehicle Control: The formulation buffer.

-

Urine collection supplies: Metabolic cages or manual collection.

-

Blood collection supplies.

-

ELISA kits: for anti-dsDNA antibodies and cytokines.

-

Kidney pathology supplies: Formalin, paraffin, sectioning and staining reagents.

Procedure:

-

Screening and Randomization: Screen mice for baseline levels of proteinuria (e.g., using urine test strips or a quantitative assay) and serum anti-dsDNA antibody titers. Randomize mice into treatment groups based on these baseline values.

-

Inhibitor Administration: Administer the IRAK4 inhibitor or vehicle control daily via the chosen route (e.g., oral gavage) for a specified duration (e.g., 4-8 weeks).

-

Monitoring:

-

Proteinuria: Monitor urine protein levels weekly or bi-weekly.

-

Body Weight: Record body weights weekly.

-

Clinical Signs: Observe for other signs of disease progression.

-

-

Sample Collection (Terminal):

-

Blood: Collect blood for serum analysis of autoantibodies (anti-dsDNA), and cytokines.

-

Spleen and Lymph Nodes: Harvest and weigh to assess splenomegaly and lymphadenopathy.

-

Kidneys: Harvest kidneys. Fix one kidney for histology and snap-freeze the other for molecular analysis.

-

-

Analysis:

-

Serology: Measure serum levels of anti-dsDNA antibodies by ELISA.

-

Kidney Histopathology: Evaluate glomerulonephritis and immune complex deposition in kidney sections using H&E and Periodic acid-Schiff (PAS) staining, and immunofluorescence for IgG and C3 deposition.

-

Splenocyte Analysis: Analyze immune cell populations in the spleen by flow cytometry.

-

Visualization of Signaling Pathways and Workflows

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in TLR and IL-1R signaling pathways.

Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a typical experimental workflow for evaluating an IRAK4 inhibitor in a mouse model of inflammation.

Caption: General workflow for in vivo testing of an IRAK4 inhibitor.

References

- 1. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pardon Our Interruption [opnme.com]

- 6. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. curis.com [curis.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Irak4-IN-4 in Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Irak4-IN-4, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in the investigation of autoimmune disease models. The provided protocols and data are intended to facilitate the study of IRAK4's role in autoimmunity and the preclinical assessment of Irak4-IN-4 as a potential therapeutic agent.

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3][4] These pathways are integral to the innate immune system and their dysregulation is strongly implicated in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.[1][5][6] By inhibiting IRAK4, it is possible to dampen the downstream inflammatory cascades, including the activation of NF-κB and the production of pro-inflammatory cytokines, which are hallmarks of autoimmune disorders.[1][5]

Irak4-IN-4 is a small molecule inhibitor with high affinity for IRAK4. It also exhibits inhibitory activity against cyclic GMP-AMP synthase (cGAS), another important mediator of innate immunity.[7][8] This dual activity profile makes Irak4-IN-4 a valuable tool for dissecting the complex signaling networks in autoimmune inflammation.

Data Presentation

The following table summarizes the key quantitative data for Irak4-IN-4, facilitating comparison and experimental design.

| Parameter | Value | Species/System | Reference |

| IRAK4 IC50 | 2.8 nM | Cell-free assay | [7][8] |

| cGAS IC50 | 2.1 nM | Cell-free assay | [7][8] |

| Solubility in DMSO | 24 mg/mL (70.51 mM) | - | [7] |

Signaling Pathway

The following diagram illustrates the central role of IRAK4 in TLR and IL-1R signaling pathways, which are targeted by Irak4-IN-4.

Caption: IRAK4 signaling cascade initiated by TLR and IL-1R activation.

Experimental Protocols

The following protocols are adapted from established methodologies for other well-characterized IRAK4 inhibitors and should be optimized for your specific experimental conditions.

In Vitro Kinase Assay

This protocol can be used to determine the inhibitory activity of Irak4-IN-4 on IRAK4 kinase.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., Myelin Basic Protein)

-

Irak4-IN-4 (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well plates

Procedure:

-

Prepare serial dilutions of Irak4-IN-4 in kinase buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add the diluted Irak4-IN-4 or vehicle (DMSO) control.

-

Add the recombinant IRAK4 enzyme to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and substrate to each well.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay: Inhibition of Cytokine Production in Murine Macrophages

This protocol assesses the ability of Irak4-IN-4 to inhibit the production of pro-inflammatory cytokines in response to TLR stimulation.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Irak4-IN-4 (dissolved in DMSO)

-

ELISA kit for murine TNF-α or IL-6

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Irak4-IN-4 (e.g., 0.1 nM to 1 µM) or vehicle control for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α or IL-6 in the supernatants using an ELISA kit according to the manufacturer's protocol.

-

Determine the IC50 value for the inhibition of cytokine production.

In Vivo Murine Model of Systemic Lupus Erythematosus (MRL/lpr mice)

This protocol outlines a general approach for evaluating the efficacy of Irak4-IN-4 in a spontaneous mouse model of lupus.

Materials:

-

MRL/lpr mice (female, 8-10 weeks old)

-

Irak4-IN-4

-

Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)

-

Tools for oral gavage

-

Urine collection apparatus

-

ELISA kits for anti-dsDNA antibodies

Procedure:

-

Acclimate MRL/lpr mice for at least one week before the start of the experiment.

-

Randomize mice into treatment and vehicle control groups.

-

Prepare the dosing solution of Irak4-IN-4 in the vehicle. A suggested starting dose range is 1-30 mg/kg, administered daily by oral gavage.

-

Administer Irak4-IN-4 or vehicle to the respective groups for a predefined period (e.g., 8-12 weeks).

-

Monitor disease progression weekly by measuring proteinuria using urine test strips.

-

At the end of the study, collect blood samples for the measurement of serum anti-dsDNA antibody levels by ELISA.

-

Harvest spleens and kidneys for weight measurement and histological analysis.

-

Analyze the data to determine the effect of Irak4-IN-4 on disease parameters.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for the in vitro IRAK4 kinase inhibition assay.

Caption: Workflow for the cell-based cytokine inhibition assay.

Caption: Workflow for the in vivo evaluation in a lupus mouse model.

Conclusion

Irak4-IN-4 represents a potent research tool for investigating the role of IRAK4 and cGAS in autoimmune and inflammatory diseases. The provided application notes and protocols offer a starting point for researchers to explore its therapeutic potential. It is crucial to optimize these protocols for specific experimental setups and to include appropriate controls to ensure the validity of the results. Further in vivo studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of Irak4-IN-4 and to establish its efficacy in various autoimmune disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IRAK-4/MyD88-dependent pathways are essential for the removal of developing autoreactive B cells in humans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Experimental Design for IRAK4-IN-4 Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1] It is an essential component downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][3] Upon receptor activation, IRAK4 is recruited to the adaptor protein MyD88, forming a complex called the myddosome, which initiates a signaling cascade leading to the activation of NF-κB and MAPK pathways.[4][5] This cascade results in the production of pro-inflammatory cytokines and chemokines.[2] Given its pivotal role, IRAK4 is an attractive therapeutic target for a range of inflammatory diseases, autoimmune disorders, and certain cancers.[1][3]

IRAK4-IN-4 is a potent small molecule inhibitor of IRAK4. Understanding its biochemical and cellular activity is crucial for its development as a research tool or therapeutic agent. This document provides detailed protocols for the characterization of IRAK4-IN-4, from direct enzyme inhibition to cellular and in vivo functional effects. A critical consideration for IRAK4-IN-4 is its potent off-target inhibition of cyclic GMP-AMP synthase (cGAS), which must be accounted for in experimental design and data interpretation.

Compound Profile: IRAK4-IN-4

A summary of the known in vitro inhibitory activities of IRAK4-IN-4 is presented below. This data is essential for designing appropriate concentration ranges for subsequent experiments.

Table 1: Biochemical Activity of IRAK4-IN-4

| Target | Activity (IC50) | Description |

|---|---|---|

| IRAK4 | 2.8 nM | Primary target; a key kinase in TLR/IL-1R signaling. |

| cGAS | 2.1 nM | Off-target; a cytosolic DNA sensor that activates the STING pathway. |

IRAK4 Signaling Pathway Overview

The diagram below illustrates the canonical IRAK4 signaling pathway initiated by TLR or IL-1R activation. Inhibition of IRAK4 is expected to block downstream events, including IRAK1 phosphorylation and subsequent activation of NF-κB and MAP kinases.

Caption: The TLR/IL-1R signaling cascade mediated by IRAK4.

Experimental Protocols

Protocol 1: In Vitro Biochemical Assay for IRAK4 Kinase Activity

Objective: To determine the direct inhibitory effect of IRAK4-IN-4 on the enzymatic activity of recombinant IRAK4. This assay measures the production of ADP, a direct product of kinase activity.

Methodology (Based on ADP-Glo™ Kinase Assay):

-

Reagent Preparation:

-

Prepare a 2X solution of recombinant human IRAK4 enzyme in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a 2X solution of substrate (e.g., Myelin Basic Protein) and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for IRAK4.

-

Prepare a serial dilution of IRAK4-IN-4 in DMSO, followed by a further dilution in kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Procedure (96-well or 384-well plate format):

-

Add 5 µL of the diluted IRAK4-IN-4 or vehicle (DMSO) to the appropriate wells.

-

Add 10 µL of the 2X IRAK4 enzyme solution to all wells and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the kinase reaction and measure ADP production by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

The signal is proportional to the amount of ADP generated and thus, IRAK4 activity.

-

Normalize the data to controls (0% inhibition for vehicle-treated wells, 100% inhibition for wells with no enzyme).

-

Plot the normalized percent inhibition against the logarithm of the IRAK4-IN-4 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cellular Target Engagement Assay (p-IRAK1)

Objective: To confirm that IRAK4-IN-4 can enter cells and inhibit the phosphorylation of its direct substrate, IRAK1, following pathway activation.

Methodology (Western Blot):

-

Cell Culture and Treatment:

-

Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Plate cells at a density of 1x10⁶ cells/mL in a 12-well plate.

-

Pre-treat cells with various concentrations of IRAK4-IN-4 or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a TLR ligand, such as Lipopolysaccharide (LPS, 100 ng/mL), for 15-30 minutes.[6]

-

-

Lysate Preparation and Western Blot:

-

After stimulation, pellet the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated IRAK1 (p-IRAK1) and total IRAK1. A loading control like β-actin should also be used.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-IRAK1 to total IRAK1 for each condition.

-

Normalize the results to the stimulated vehicle control to determine the percent inhibition of IRAK1 phosphorylation at each inhibitor concentration.

-

Calculate the IC50 value by non-linear regression.

-

Caption: Workflow for the cellular target engagement assay.

Protocol 3: Cellular Functional Assay (Cytokine Release)

Objective: To measure the functional consequence of IRAK4 inhibition by quantifying the reduction in pro-inflammatory cytokine secretion from immune cells.

Methodology (ELISA):

-

Cell Isolation and Culture:

-

Treatment and Stimulation:

-

Cytokine Measurement:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant for analysis.

-

Measure the concentration of cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Calculate the cytokine concentration for each sample.

-

Determine the percent inhibition of cytokine release for each IRAK4-IN-4 concentration relative to the stimulated vehicle control.

-

Calculate the IC50 value using non-linear regression.

-

Protocol 4: In Vivo Pharmacodynamic (PD) Model

Objective: To evaluate the efficacy of IRAK4-IN-4 in a living system by measuring its ability to suppress a systemic inflammatory response.

Methodology (Murine LPS Challenge Model):

-

Animal Dosing and Challenge:

-

Use C57BL/6 mice (8-10 weeks old).

-

Administer IRAK4-IN-4 (formulated in an appropriate vehicle, e.g., 0.5% methylcellulose) or vehicle alone to groups of mice (n=5-8 per group) via oral gavage.

-

One hour after compound administration, challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 1-20 mg/kg, dose may require optimization).[11][12]

-

-

Sample Collection:

-

At a predetermined time point post-LPS challenge (typically 1.5-2 hours for peak cytokine response), collect blood via cardiac puncture or retro-orbital bleeding under terminal anesthesia.

-

Process the blood to obtain plasma or serum and store at -80°C.

-

-

Cytokine Analysis:

-

Measure the levels of TNF-α and IL-6 in the plasma/serum samples using ELISA or a multiplex bead-based assay (e.g., Luminex).

-

-

Data Analysis:

-

Calculate the mean cytokine levels for each treatment group.

-

Determine the percent inhibition of the cytokine response compared to the vehicle-treated, LPS-challenged group.

-

Evaluate the dose-response relationship to determine an effective dose (ED50).

-

Caption: Workflow for an in vivo LPS-induced inflammation model.

Protocol 5: Off-Target Activity Assay (cGAS Inhibition)

Objective: To quantify the inhibitory activity of IRAK4-IN-4 against cGAS, its known potent off-target. This is crucial for distinguishing IRAK4-mediated effects from those potentially caused by cGAS/STING pathway inhibition.

Methodology (Enzymatic Assay):

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂).

-

Prepare solutions of recombinant human cGAS enzyme, substrates ATP and GTP (e.g., 0.2 mM each), and a DNA activator (e.g., Herring Testes DNA, dsDNA).[13]

-

Prepare a serial dilution of IRAK4-IN-4 in DMSO, followed by dilution in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cGAS enzyme, DNA activator, and the IRAK4-IN-4 dilution or vehicle.

-

Initiate the reaction by adding ATP and GTP.

-

Incubate at 37°C for 2-4 hours.

-

The reaction product, 2'3'-cGAMP, can be measured using several methods:

-

HPLC: Stop the reaction (e.g., by heating), and quantify 2'3'-cGAMP by reverse-phase HPLC.[14]

-

Competitive ELISA: Use a commercial kit where the 2'3'-cGAMP produced in the reaction competes with a labeled 2'3'-cGAMP tracer for binding to a specific antibody.[15][16]

-

Luminescence/FRET Immunoassay: Use a homogenous assay where binding of produced 2'3'-cGAMP to an antibody disrupts a FRET pair or modulates a luminescent signal.[17]

-

-

-

Data Analysis:

-

Quantify the amount of 2'3'-cGAMP produced.

-

Normalize the data to controls to calculate the percent inhibition of cGAS activity.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Data Presentation

Experimental results should be tabulated for clarity and comparison. Below is an example of how data from the cellular assays could be presented.

Table 2: Example Cellular Activity Data for an IRAK4 Inhibitor

| Assay | Cell Type | Stimulant | Readout | IC50 (nM) |

|---|---|---|---|---|

| Target Engagement | THP-1 | LPS | p-IRAK1 Inhibition | 15.2 |

| Cytokine Release | Human PBMC | LPS | TNF-α Inhibition | 25.8 |

| Cytokine Release | Human PBMC | R848 | IL-6 Inhibition | 21.5 |

Disclaimer: All protocols provided are intended as guidelines. Researchers should optimize conditions, including cell densities, reagent concentrations, and incubation times, for their specific experimental setup. It is critical to include appropriate positive and negative controls in all experiments. Given the dual potent activity of IRAK4-IN-4 on both IRAK4 and cGAS, careful selection of stimuli (e.g., TLR ligands vs. cytosolic DNA) and readouts is necessary to dissect the contribution of each pathway to the observed biological effects.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. revvity.com [revvity.com]

- 8. DSpace [helda.helsinki.fi]

- 9. researchgate.net [researchgate.net]

- 10. Development of a Clinical Assay To Evaluate Toll-Like Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cGAS Enzymatic Activity Assay In Vitro [bio-protocol.org]

- 14. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. caymanchem.com [caymanchem.com]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for IRAK4-IN-4 Treatment in Primary Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 plays a pivotal role in the formation of the Myddosome complex, leading to the downstream activation of transcription factors such as NF-κB and IRF5, and the subsequent production of pro-inflammatory cytokines.[1][2][3][4] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, making it a key therapeutic target.

IRAK4-IN-4 is a potent small molecule inhibitor of IRAK4 with a reported IC50 of 2.8 nM. Notably, this compound also exhibits potent inhibitory activity against cyclic GMP-AMP synthase (cGAS), with an IC50 of 2.1 nM, suggesting a dual-modulatory role in innate immune pathways. These application notes provide a summary of the biochemical properties of IRAK4-IN-4, its expected effects on primary immune cells based on studies with other selective IRAK4 inhibitors, and detailed protocols for its application in in vitro cellular assays.

Data Presentation

Biochemical Profile of IRAK4-IN-4

| Property | Value | Reference |

| Target(s) | IRAK4, cGAS | |

| IC50 (IRAK4) | 2.8 nM | |

| IC50 (cGAS) | 2.1 nM | |

| Molecular Weight | 340.37 g/mol | |

| CAS Number | 1850276-58-2 | |

| Solubility | Soluble in DMSO |

Representative Effects of IRAK4 Inhibition on Cytokine Production in Primary Human Monocytes

The following data is derived from studies on a highly potent and selective IRAK4 kinase inhibitor, PF-06426779, and is representative of the expected effects of IRAK4-IN-4 on primary human monocytes stimulated with the TLR7/8 agonist R848.

Table 1: Inhibition of Pro-inflammatory Cytokine mRNA Expression

| Cytokine | Fold Reduction (1 hour) | Fold Reduction (4 hours) |

| IL-1β | 1.7-fold (p=0.008) | 2.6-fold (p<0.001) |

| IL-6 | 2.3-fold (p=0.001) | 4.2-fold (p<0.001) |

| TNF-α | 3.5-fold (p=0.003) | 3.6-fold (p=0.012) |

Data from a study using the selective IRAK4 inhibitor PF-06426779 on R848-stimulated primary human monocytes.[1]

Table 2: Inhibition of Pro-inflammatory Cytokine Protein Production

| Cytokine | Observation |

| IL-1β | Significantly reduced |

| IL-6 | Significantly reduced |

| TNF-α | Significantly reduced |

Data from a study using the selective IRAK4 inhibitor PF-06426779 on R848-stimulated primary human monocytes.[1]

Signaling Pathways and Experimental Workflows

IRAK4-Mediated TLR/IL-1R Signaling Pathway

Caption: IRAK4-mediated TLR/IL-1R signaling pathway and the point of inhibition by IRAK4-IN-4.